![molecular formula C12H17NO B1527555 [2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine CAS No. 1248825-63-9](/img/structure/B1527555.png)
[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine
Overview
Description
“[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO.ClH/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;/h1-4,9H,5-8,12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 191.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Metabolic Studies
- Metabolism Analysis : A study by Welter et al. (2013) on a similar compound, 2-Methiopropamine, explores its metabolism and detectability in rats and humans using GC-MS and LC-(HR)-MS techniques. This research is crucial for understanding how the body processes these compounds, which can have implications in toxicology and pharmacokinetics (Welter et al., 2013).
Pharmacological Interactions
- Interaction with Other Drugs : Studies such as the one conducted by Farré et al. (2007) examine the pharmacological interactions between MDMA (a related compound) and other drugs. Understanding these interactions is critical for both therapeutic uses and managing potential drug abuse (Farré et al., 2007).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Research by Thomas, Adhikari, and Shetty (2010) on derivatives of similar compounds shows significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Neurotransmitter Analogues
- Neurotransmitter Research : Whitlock, Blagg, and Fish (2008) discuss the synthesis of 1-(2-phenoxyphenyl)methanamines, providing insights into dual serotonin/noradrenaline reuptake inhibition. This research is crucial for understanding mental health disorders and developing treatments (Whitlock, Blagg, & Fish, 2008).
Analytical Characterization
- Characterization of Related Compounds : Studies like the one by Wallach et al. (2016) focus on the analytical characterization of N-alkyl-arylcyclohexylamines, aiding in the identification of new psychoactive substances. This is important for forensic and legislative purposes (Wallach et al., 2016).
Novel Drug Candidates
- Developing New Therapeutics : Research into novel drug candidates, such as the study by Sniecikowska et al. (2019) on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, shows potential for creating new treatments for disorders like depression (Sniecikowska et al., 2019).
Chemosensors
- Chemosensor Development : Tharmaraj, Devi, and Pitchumani (2012) demonstrate the use of a related compound as a chemosensor for Ag+ ion, which could have applications in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).
Mechanism of Action
- Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .
Target of Action
Mode of Action
Pharmacokinetics
- The compound is absorbed in the gastrointestinal tract. It is distributed throughout the body, including the urinary tract. Hydrolysis occurs in an acidic environment, releasing formaldehyde. Formaldehyde is excreted via urine. The acidic pH of the urinary tract enhances the hydrolysis process, increasing the availability of formaldehyde .
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-5-11(7-13)12(6-9)14-8-10-3-4-10/h2,5-6,10H,3-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPIMYYDXLUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


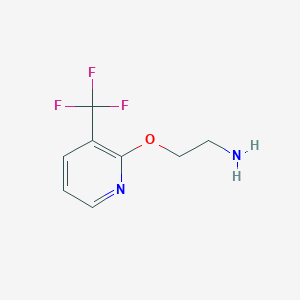

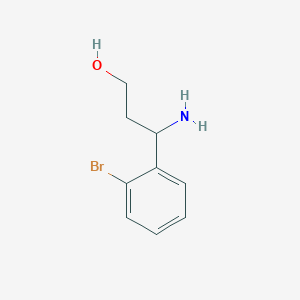
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
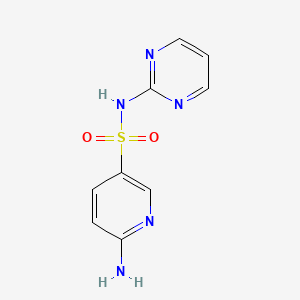
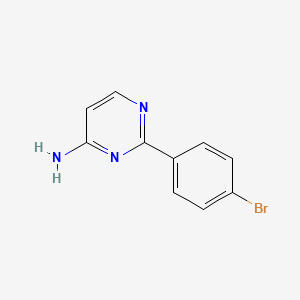

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
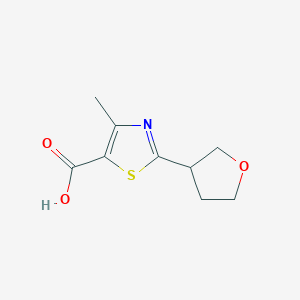
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

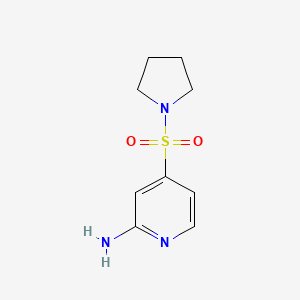
methylamine](/img/structure/B1527494.png)
